Decaprenol phosphate

Description

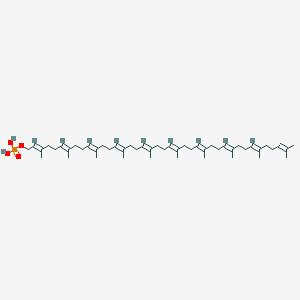

Structure

2D Structure

Properties

Molecular Formula |

C50H83O4P |

|---|---|

Molecular Weight |

779.2 g/mol |

IUPAC Name |

[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl] dihydrogen phosphate |

InChI |

InChI=1S/C50H83O4P/c1-41(2)21-12-22-42(3)23-13-24-43(4)25-14-26-44(5)27-15-28-45(6)29-16-30-46(7)31-17-32-47(8)33-18-34-48(9)35-19-36-49(10)37-20-38-50(11)39-40-54-55(51,52)53/h21,23,25,27,29,31,33,35,37,39H,12-20,22,24,26,28,30,32,34,36,38,40H2,1-11H3,(H2,51,52,53)/b42-23+,43-25+,44-27+,45-29+,46-31+,47-33+,48-35+,49-37+,50-39+ |

InChI Key |

XBEJBEIXLWRYBT-CMVHWAPMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)O)C)C)C)C)C)C)C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolism of Decaprenol Phosphate

Precursor Pathways: Isoprenoid Biosynthesis via the Methylerythritol Phosphate (B84403) (MEP) Pathway

Mycobacterium tuberculosis utilizes the methylerythritol phosphate (MEP) pathway for the synthesis of isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govacs.org These five-carbon molecules are the universal building blocks for all isoprenoids. nih.govmdpi.com The MEP pathway is essential for the bacterium and is absent in humans, making its enzymes attractive targets for drug development. nih.govacs.org

The MEP pathway involves a series of seven enzymatic reactions that convert pyruvate (B1213749) and D-glyceraldehyde-3-phosphate into IPP and DMAPP. nih.gov Key enzymes in this pathway include 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), which have been characterized in M. tuberculosis. asm.org The disruption of any step in the MEP pathway has been shown to be lethal in other bacteria, highlighting its critical role in bacterial survival. asm.org

Decaprenyl Diphosphate Synthesis: Enzymology and Stereochemistry

The synthesis of the 50-carbon decaprenyl diphosphate in M. tuberculosis is a unique process involving the sequential action of two Z-prenyl diphosphate synthases. nih.govasm.org These enzymes catalyze the condensation of IPP with an allylic diphosphate starter molecule. nih.govasm.org

In M. tuberculosis, the synthesis of decaprenyl diphosphate is carried out by two key enzymes encoded by the genes Rv1086 and Rv2361c. nih.govasm.org

Rv1086 (ω,E,Z-Farnesyl Diphosphate Synthase): This enzyme is unique as it catalyzes the addition of only one isoprene (B109036) unit from IPP to geranyl diphosphate (GPP), forming the 15-carbon product, (E,Z)-farnesyl diphosphate (EZ-FPP). nih.govepfl.chrcsb.org

Rv2361c (Decaprenyl Diphosphate Synthase): This enzyme then utilizes EZ-FPP as a substrate and adds seven more isoprene units in a processive manner to generate the final 50-carbon decaprenyl diphosphate. nih.govrcsb.org

This sequential action of Rv1086 and Rv2361c is a distinctive feature of decaprenyl diphosphate synthesis in M. tuberculosis. nih.govasm.org While Rv2361c is considered essential for the in vitro growth of M. tuberculosis H37Rv, transposon mutagenesis studies suggest that Rv1086 may not be essential. asm.orgepfl.ch It is hypothesized that Rv2361c can compensate for the absence of Rv1086, although with reduced catalytic efficiency. asm.org

The enzyme Rv2361c exhibits a degree of flexibility in its substrate acceptance. It can utilize various allylic diphosphates as primers, including geranyl diphosphate (GPP), neryl diphosphate (NPP), (ω,E,E)-farnesyl diphosphate (ω,E,E-FPP), (ω,E,Z)-farnesyl diphosphate (ω,E,Z-FPP), and (ω,E,E,E)-geranylgeranyl diphosphate (ω,E,E,E-GGPP). nih.govasm.orgresearchgate.net However, its catalytic efficiency is highest when (ω,E,Z)-FPP is the allylic acceptor, suggesting this is the natural substrate in vivo. nih.gov In contrast, Rv1086 demonstrates strict specificity for a 10-carbon allylic substrate. asm.org The activity of Rv2361c is dependent on divalent cations and is stimulated by detergents. nih.govnih.gov

| Substrate | Km (μM) | Vmax (pmol/min) | kcat (min-1) | kcat/Km (M-1s-1) |

|---|---|---|---|---|

| GPP | 490 | - | - | - |

| NPP | 29 | - | - | - |

| ω,E,E-FPP | 84 | - | - | - |

| ω,E,Z-FPP | 290 | 264.6 | 8.8 | 0.67 |

| ω,E,E,E-GGPP | 40 | - | - | - |

| IPP | 89 | - | - | - |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov A dash (-) indicates that the data was not available in the cited sources.

The decaprenyl diphosphate synthesized in M. tuberculosis has a specific stereochemical configuration, described as ω,E,polyZ or more precisely, (2Z,6Z,10Z,14Z,18Z,22Z,26Z,30Z,34E)-decaprenyl diphosphate. asm.orgnih.govebi.ac.uk This means that of the ten isoprene units, the one at the ω-end has an E (trans) configuration, while the remaining internal isoprene units have a Z (cis) configuration. asm.orgnih.gov This unique stereochemistry is a result of the action of the Z-prenyl diphosphate synthases. asm.org

Substrate Specificity and Kinetic Parameters of Decaprenyl Diphosphate Synthases

Conversion of Decaprenyl Diphosphate to Decaprenol (B3143045) Phosphate

Following its synthesis, decaprenyl diphosphate is converted to decaprenol phosphate, which then serves as a carrier for activated sugars in cell wall biosynthesis. nih.govrcsb.org

The dephosphorylation of decaprenyl diphosphate to this compound is a crucial step. nih.gov In the context of the biosynthesis of decaprenyl-phospho-arabinose, a key precursor for cell wall arabinans, a putative phospholipid phosphatase, Rv3807c, has been identified. nih.govresearchgate.net This enzyme is proposed to catalyze the dephosphorylation of 5'-phosphoribosyl-monophospho-decaprenol to decaprenyl-phospho-ribose. nih.gov While this specific reaction is part of a larger pathway, it points to the existence of phosphatases capable of acting on polyprenyl phosphate derivatives. Other phosphatases have been identified in M. tuberculosis, such as Rv2577, which exhibits both phosphatase and phosphodiesterase activity, and secreted phosphatases like SapM, PtpA, and PtpB, which play roles in the bacterium's interaction with the host. frontiersin.orgmdpi.complos.org However, the specific enzyme solely responsible for the conversion of decaprenyl diphosphate to this compound for general cell wall synthesis requires further definitive characterization.

Regulation of this compound Pool Levels and Biosynthetic Flux

The cellular concentration of this compound and its derivatives is meticulously controlled to ensure an adequate supply for essential biosynthetic processes while preventing the potentially disruptive accumulation of excess polyprenols in the cell membrane. researchgate.net The regulation of the this compound pool is a complex process involving enzymatic control, feedback mechanisms, and the coordinated recycling of the lipid carrier. Given its low abundance relative to other membrane lipids, tight regulation is critical to maintain cellular homeostasis and ensure that pathways dependent on this carrier can function optimally. researchgate.net

One of the principal mechanisms for regulating metabolic pathways is feedback inhibition, where the end product of a pathway inhibits an earlier enzymatic step. numberanalytics.comnumberanalytics.com In the context of this compound metabolism, a "DPA feedback inhibition" mechanism has been proposed in Mycobacterium tuberculosis. nih.gov This hypothesis suggests that high concentrations of decaprenyl-phosphoryl-arabinose (DPA), the final arabinosyl donor for cell wall synthesis, may allosterically inhibit the enzyme Rv3806c. nih.gov Rv3806c is the membrane-bound phosphoribosyltransferase that catalyzes a key step in the DPA pathway. nih.govnih.gov This form of regulation would effectively throttle the pathway when the end product is plentiful, conserving resources and preventing overaccumulation.

Furthermore, the pool of available, or free, this compound is dynamically managed through a cycle of utilization and regeneration. This compound is consumed when it accepts a sugar moiety to initiate the synthesis of various glycoconjugates. researchgate.net After the sugar or oligosaccharide is transferred to its final acceptor, the resulting decaprenyl pyrophosphate must be dephosphorylated to regenerate this compound, allowing it to participate in another round of synthesis. Enzymes that dephosphorylate the polyprenyl pyrophosphate carrier are crucial for maintaining the free carrier pool. In related systems, such as those utilizing undecaprenyl phosphate, specific hydrolase and metallophosphoesterase enzymes have been identified that liberate the free lipid carrier from sugar-linked forms, becoming critical for growth when the carrier pool is depleted. researchgate.net This recycling is vital for sustaining the flux through multiple biosynthetic pathways that rely on the same limited pool of the lipid carrier.

The regulation can also differ between bacterial species, reflecting their unique cell wall compositions and metabolic needs. For example, while M. tuberculosis synthesizes only decaprenyl diphosphate, Mycobacterium smegmatis produces both decaprenyl diphosphate and heptaprenyl diphosphate, indicating distinct enzymatic regulation between these two closely related organisms. asm.org The pool sizes of the related lipid carrier undecaprenyl phosphate have been quantified in other bacteria, highlighting these differences.

Table 2.4.1: Research Findings on Undecaprenyl Phosphate Pool Levels in Bacteria This table presents the measured concentrations of undecaprenyl phosphate and its derivatives in two bacterial species during the exponential growth phase, illustrating the low but vital levels of these lipid carriers. Data is adapted from a study by El-Kouhen et al., as cited in ResearchGate. researchgate.net

| Bacterial Species | Compound | Pool Level (nmol/g of cell dry weight) |

| Escherichia coli | Undecaprenyl phosphate | ~75 |

| Undecaprenyl pyrophosphate | ~270 | |

| Undecaprenol | <1 | |

| Staphylococcus aureus | Undecaprenyl phosphate | ~50 |

| Undecaprenyl pyrophosphate | ~150 | |

| Undecaprenol | ~70 |

This interactive table is based on data for undecaprenyl phosphate, a related polyprenyl phosphate, to illustrate typical pool levels in bacteria.

Functional Roles of Decaprenol Phosphate As a Lipid Carrier in Cell Wall Biosynthesis

Decaprenol (B3143045) Phosphate (B84403) in the Architecture of Mycobacterial Cell Wall Components

The mycobacterial cell wall is a complex and highly organized structure, with the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex forming its core. nih.govresearchgate.net Decaprenol phosphate is indispensable for the synthesis of two major polysaccharides of this complex: arabinogalactan (B145846) and lipoarabinomannan.

Mycolyl-Arabinogalactan-Peptidoglycan (AGP) Complex Assembly

Arabinogalactan (AG) is a branched polysaccharide that provides the structural linkage between the peptidoglycan layer and the outer mycolic acid layer. nih.govoup.com The biosynthesis of the arabinan (B1173331) domains of AG is dependent on the lipid-linked sugar donor, decaprenyl-phospho-arabinose (DPA). oup.comnih.govoup.com this compound acts as the carrier for arabinose units, which are sequentially added by various arabinofuranosyltransferases to the growing galactan chain. nih.govoup.comnih.gov The entire AG polymer is assembled on a decaprenyl phosphate anchor before its eventual ligation to peptidoglycan. nih.govoup.com

The biosynthesis of the linker unit that connects arabinogalactan to peptidoglycan also involves this compound. nih.govuniprot.org The process starts with the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1P) from UDP-GlcNAc to decaprenyl phosphate, forming decaprenyl-pyrophosphoryl-N-acetylglucosamine (GlcNAc-PP-C50). nih.govuniprot.org This initial step underscores the central role of this compound from the very beginning of AG assembly.

Lipoarabinomannan (LAM) Biosynthesis

Lipoarabinomannan (LAM) is a major lipoglycan of the mycobacterial cell wall that plays a significant role in modulating the host immune response. oup.comportlandpress.com Similar to AG, the arabinan portion of LAM is synthesized using DPA as the arabinose donor. oup.comnih.govportlandpress.com Membrane-bound arabinofuranosyltransferases utilize DPA to construct the complex branched arabinan domain of LAM. oup.comnih.gov The biosynthesis of LAM is a multi-step process that begins with the formation of phosphatidyl-myo-inositol mannosides (PIMs) and lipomannan (LM), which are then further arabinosylated to form LAM. portlandpress.comoup.com While the initial mannosylation steps can use nucleotide-sugar donors, the subsequent elongation and branching of the mannan (B1593421) and the entire arabinan synthesis rely on polyprenyl-phosphate-linked sugars, with this compound being the key lipid carrier. oup.comoup.com

This compound-Dependent Glycosyl Transfer Pathways

The synthesis of the essential arabinose donor, DPA, is a prime example of a this compound-dependent glycosyl transfer pathway unique to certain bacteria, including mycobacteria. oup.comresearchgate.net

Decaprenyl-Phospho-Arabinose (DPA) Biosynthesis Pathway

The biosynthesis of DPA from 5-phosphoribosyl 1-pyrophosphate (PRPP) is a multi-step process that critically involves this compound as the initial acceptor of the ribosyl moiety. researchgate.netnih.gov

The journey to DPA begins with the synthesis of PRPP, a central metabolite in various biosynthetic pathways, including those for nucleotides and certain amino acids. oup.comresearchgate.netsemanticscholar.org In Mycobacterium tuberculosis, a single enzyme, phosphoribosyl pyrophosphate synthetase A (PrsA), encoded by the prsA gene (Rv1017c), is responsible for generating PRPP. oup.comnih.govresearchgate.net PrsA catalyzes the transfer of a pyrophosphate group from ATP to the C1 hydroxyl of ribose-5-phosphate (B1218738) (R5P). oup.comnih.govresearchgate.net R5P itself is produced through the pentose (B10789219) phosphate pathway. oup.comresearchgate.net The PRPP generated by PrsA serves as the high-energy precursor for the arabinose units destined for the cell wall. oup.comnih.gov

The first committed step in the DPA biosynthesis pathway is the transfer of the 5-phosphoribosyl group from PRPP to decaprenyl phosphate. researchgate.netuniprot.org This reaction is catalyzed by the membrane-bound enzyme decaprenyl-phosphate phosphoribosyltransferase, which is encoded by the Rv3806c gene in M. tuberculosis and is also known as UbiA. oup.comuniprot.orgepfl.ch This enzyme specifically catalyzes the formation of decaprenyl-phosphoryl-5-phosphoribose (DPPR) and pyrophosphate from decaprenyl phosphate and PRPP. oup.comresearchgate.netuniprot.org

Recent structural studies of Rv3806c have revealed that it forms a trimer and possesses intramembrane and extramembrane cavities for binding decaprenyl phosphate and PRPP, respectively. researcher.liferesearchgate.net The enzyme shows a preference for polyprenyl phosphates with 50-60 carbon atoms, highlighting its specificity for decaprenyl phosphate. uniprot.org Following the formation of DPPR, a series of dephosphorylation and epimerization steps, catalyzed by other enzymes such as DprE1 and DprE2, convert DPPR into the final arabinose donor, DPA. oup.comuniprot.orgfrontiersin.org

Dephosphorylation of 5'-Phosphoribosyl-Monophospho-Decaprenol by Putative Phospholipid Phosphatase (e.g., Rv3807)

A critical step in the biosynthesis of D-arabinose, a key component of the mycobacterial cell wall, is the dephosphorylation of 5'-phosphoribosyl-monophospho-decaprenol. capes.gov.brnih.gov This reaction is catalyzed by a putative phospholipid phosphatase, such as the Rv3807c enzyme in M. tuberculosis. capes.gov.brnih.govnih.gov This enzymatic action removes the 5'-phosphate group, yielding decaprenyl-phospho-ribose (DPR). capes.gov.brnih.gov This step is considered the committed step in the pathway leading to the formation of the arabinan precursors for the cell wall. capes.gov.brnih.govresearchgate.net

Table 1: Key Molecules in the Dephosphorylation Step

| Molecule | Abbreviation | Role |

| 5'-Phosphoribosyl-Monophospho-Decaprenol | - | Substrate |

| Decaprenyl-Phospho-Ribose | DPR | Product |

| Rv3807c | - | Catalyzing Enzyme |

2'-Epimerization of Decaprenyl-Phospho-Ribose to DPA by the Decaprenyl-Phosphoribose 2'-Epimerase Complex (Rv3790/Rv3791, DprE1/DprE2)

Following the dephosphorylation step, decaprenyl-phospho-ribose (DPR) undergoes a 2'-epimerization to form decaprenyl-phospho-arabinose (DPA), the sole donor of D-arabinose for the synthesis of arabinogalactan and lipoarabinomannan. capes.gov.brnih.govresearchgate.net This essential conversion is carried out by a heteromeric enzyme complex composed of two subunits: DprE1 (encoded by Rv3790) and DprE2 (encoded by Rv3791). researchgate.netresearchgate.net

The epimerization is a two-step process:

DprE1, a flavoenzyme, oxidizes the 2'-hydroxyl group of DPR to produce a keto intermediate, decaprenyl-phospho-2'-keto-D-ribose (DPX). researchgate.netfortunejournals.com

DprE2, an NADH-dependent reductase, then reduces the keto intermediate DPX to form the final product, DPA. researchgate.netfortunejournals.comuniprot.org

This epimerase complex represents a significant target for the development of new anti-tuberculosis drugs, as its inhibition blocks the synthesis of essential cell wall components, leading to bacterial cell death. researchgate.netresearchgate.net

Table 2: Components of the Decaprenyl-Phosphoribose 2'-Epimerase Complex

| Component | Gene | Function |

| DprE1 | Rv3790 (dprE1) | Oxidizes DPR to DPX |

| DprE2 | Rv3791 (dprE2) | Reduces DPX to DPA |

Decaprenyl-Phospho-Mannose (DPM) Biosynthesis Pathway

Decaprenyl-phospho-mannose (DPM) is another vital lipid-linked sugar intermediate that serves as a mannose donor in the biosynthesis of various mycobacterial cell wall components, including lipomannan and lipoarabinomannan. internationaltextbookofleprosy.comresearchgate.net

Enzymatic Synthesis of Mannosyl-1-phosphoryl-decaprenol (PPM Synthase)

The synthesis of decaprenyl-phospho-mannose, also referred to as polyprenol monophosphomannose (PPM), is catalyzed by a PPM synthase. researchgate.netasm.org In M. tuberculosis, this enzyme is known as Ppm1 (Rv2051c). asm.org Ppm1 facilitates the transfer of a mannose residue from a GDP-mannose donor to the decaprenyl phosphate carrier. bham.ac.ukasm.org The resulting mannosyl-1-phosphoryl-decaprenol then acts as the mannose donor for the synthesis of the mannan core of lipomannan and lipoarabinomannan. asm.org

N-Acetylglucosamine-1-Phosphate Transfer: WecA (Decaprenyl-phosphate N-acetylglucosaminephosphotransferase)

The initiation of the biosynthesis of the linker unit that connects peptidoglycan to arabinogalactan involves the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1P). uniprot.orgscispace.com This crucial first step is catalyzed by the enzyme WecA, a decaprenyl-phosphate N-acetylglucosaminephosphotransferase. nih.govuniprot.org WecA transfers the GlcNAc-1P moiety from the sugar donor UDP-GlcNAc to the lipid carrier decaprenyl phosphate. uniprot.orgscispace.com This reaction forms GlcNAc-pyrophosphoryl-decaprenyl (GlcNAc-PP-C50), the first lipid-linked intermediate in the pathway. uniprot.org While in many bacteria, the lipid carrier is undecaprenyl phosphate (C55-P), mycobacteria utilize decaprenyl phosphate (C50-P). uniprot.orguniprot.org

Involvement in Peptidoglycan Precursor (Lipid I and Lipid II) Synthesis

This compound is integral to the synthesis of peptidoglycan, an essential polymer that provides structural integrity to the bacterial cell wall. nih.govcambridge.org It functions as the lipid carrier for the transport of peptidoglycan precursors across the cytoplasmic membrane.

Specificity of this compound in Mycobacterium smegmatis Peptidoglycan Synthesis

A noteworthy finding is the specific use of decaprenyl phosphate as the lipid carrier in the peptidoglycan synthesis of Mycobacterium smegmatis. nih.gov This distinguishes it from most other bacteria, which typically use undecaprenyl phosphate for this process. nih.govvulcanchem.com Structural analysis of Lipid I and Lipid II, the key lipid-linked precursors of peptidoglycan, from M. smegmatis has confirmed that the lipid moiety is indeed decaprenyl phosphate. nih.gov This makes M. smegmatis the first bacterium identified to utilize a prenyl phosphate other than undecaprenyl phosphate for the synthesis of peptidoglycan. nih.govvulcanchem.com

Comparative Biochemistry and Evolutionary Perspectives of Polyprenol Phosphates

Distinctions in Structure and Function Between Decaprenyl Phosphate (B84403), Undecaprenyl Phosphate, and Dolichyl Phosphate

The primary distinctions between decaprenyl phosphate, undecaprenyl phosphate, and dolichyl phosphate lie in their isoprenoid chain length and the saturation of the α-isoprene unit (the unit closest to the phosphate group). These structural variations are directly linked to their specialized roles within different organisms and biosynthetic pathways.

Decaprenyl Phosphate (C₅₀-P) is a 50-carbon polyprenol phosphate composed of ten isoprene (B109036) units. researchgate.net A key characteristic is its fully unsaturated isoprenoid chain. researchgate.net Its primary and most well-documented role is in the phylum Actinobacteria, particularly in the genus Mycobacterium. In Mycobacterium tuberculosis, decaprenyl phosphate is the essential lipid carrier for the biosynthesis of the arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM) components of its unique and complex cell wall. nih.govnih.govnih.gov It functions by transporting arabinose and galactose precursors for the assembly of these critical polysaccharides, which are subsequently linked to peptidoglycan to form the mycolyl-arabinogalactan-peptidoglycan (mAGP) core, a key determinant of mycobacterial virulence and resistance to antibiotics. nih.govnih.govnih.gov

Undecaprenyl Phosphate (C₅₅-P) , also known as bactoprenol (B83863) phosphate, is a 55-carbon lipid carrier made of eleven isoprene units. oup.comnih.gov Like decaprenyl phosphate, it is a fully unsaturated polyprenol. It is the most common and conventional lipid carrier in the bacterial domain. oup.comnih.gov Its canonical function is to transport the hydrophilic precursors of peptidoglycan (Lipid I and Lipid II) across the cytoplasmic membrane. oup.commdpi.com Beyond peptidoglycan synthesis, undecaprenyl phosphate is also a crucial carrier in the biosynthesis of other cell wall components, including wall teichoic acids in Gram-positive bacteria and the O-antigen of lipopolysaccharide (LPS) in Gram-negative bacteria. oup.com

Dolichyl Phosphate (Dol-P) differs structurally from its bacterial counterparts in two main ways: chain length and saturation. Dolichols typically have longer isoprenoid chains, ranging from 14 to over 21 units (C₇₀-C₁₀₅+), and most importantly, their α-isoprene unit is saturated. nih.govoup.com This saturation is a defining feature that distinguishes dolichols from the fully unsaturated polyprenols found in bacteria. nih.govnih.gov Dolichyl phosphates are the primary lipid carriers in Eukaryotes and Archaea. mit.edumit.edu In eukaryotes, they are indispensable for N-linked glycosylation of proteins, a critical post-translational modification that occurs in the endoplasmic reticulum. oup.com Dolichyl phosphate acts as the foundation upon which a complex oligosaccharide precursor is built before being transferred to nascent polypeptide chains. mit.edu It also serves as a donor of mannose for O- and C-mannosylation and the synthesis of glycosylphosphatidylinositol (GPI) anchors. nih.govoup.com

| Feature | Decaprenyl Phosphate | Undecaprenyl Phosphate | Dolichyl Phosphate |

|---|---|---|---|

| Carbon Chain Length | C₅₀ (10 isoprene units) | C₅₅ (11 isoprene units) | C₇₀-C₁₀₅+ (14-21+ isoprene units) |

| α-Isoprene Unit | Unsaturated | Unsaturated | Saturated |

| Primary Domain(s) | Bacteria (notably Actinobacteria) | Bacteria | Eukaryotes, Archaea |

| Primary Function | Carrier for arabinogalactan & lipoarabinomannan synthesis (e.g., Mycobacterium) | Carrier for peptidoglycan, teichoic acid, and O-antigen synthesis | Carrier for N-linked glycosylation, O- & C-mannosylation, GPI-anchor synthesis |

Evolutionary Divergence of Lipid Carrier Utilization in Different Domains of Life (Bacteria, Archaea, Eukaryotes)

The utilization of different polyprenol phosphate carriers represents a significant evolutionary divergence among the three domains of life. This split reflects the adaptation of fundamental biosynthetic pathways to the unique cellular architectures and environmental niches of each domain.

The fundamental evolutionary division lies in the saturation of the α-isoprene unit. nih.govBacteria predominantly utilize fully unsaturated polyprenol phosphates, with undecaprenyl phosphate (C₅₅-P) being the most widespread. mit.eduoup.com However, variations in chain length exist, as seen with the use of decaprenyl phosphate (C₅₀-P) in mycobacteria and nonaprenyl phosphate (C₄₅-P) in some species. oup.comnih.gov The use of these unsaturated carriers is tightly linked to the synthesis of uniquely bacterial structures like peptidoglycan.

In contrast, Eukaryotes and Archaea have converged on the use of dolichyl phosphates, which are characterized by a saturated α-isoprene residue. mit.edunih.govnih.gov This structural modification is a conserved trait in these domains for pathways like N-linked glycosylation. plos.org While both domains use dolichols, further divergence is seen. Eukaryotic dolichols are generally longer (C₇₀-C₁₀₅+) than their bacterial polyprenol counterparts. oup.com Archaea also use dolichols, though sometimes with additional modifications like saturation at the terminal (ω) isoprene unit. nih.gov The evolutionary path suggests that the ancestral pathways for polyisoprenol biosynthesis were present in the last universal common ancestor, but the enzymes responsible for the later steps, such as the α-unit reductase that produces dolichols, are considered eukaryotic innovations that are also present in Archaea. nih.gov

This divergence highlights a fundamental split in the evolution of cell surface biosynthesis. Bacteria evolved to use fully unsaturated polyprenols for the construction of their characteristic cell walls, while Eukaryotes and Archaea co-opted a modified, α-saturated version—dolichol—for essential protein modifications and other glycosylation events.

Implications of Unique Decaprenol (B3143045) Phosphate Utilization for Actinobacterial Pathogenesis and Adaptation

The use of decaprenyl phosphate (C₅₀-P) instead of the more common undecaprenyl phosphate (C₅₅-P) is a hallmark of certain Actinobacteria, most notably the pathogen Mycobacterium tuberculosis (Mtb). nih.govoup.com This is not a trivial substitution but a critical adaptation directly linked to the synthesis of Mtb's unique, highly complex, and impermeable cell wall, which is central to its pathogenesis and survival within the host. researchgate.netnih.gov

The Mtb cell wall core is a macromolecular structure called the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex. nih.govnih.gov Decaprenyl phosphate is the exclusive lipid carrier for the precursors of the arabinogalactan (AG) and lipoarabinomannan (LAM) portions of this assembly. nih.govnih.gov The biosynthesis of AG begins on a decaprenyl phosphate anchor at the cytoplasmic membrane. nih.govmdpi.comresearchgate.net Enzymes transfer sugar residues to build the AG polymer on this lipid carrier, which is then translocated and attached to the peptidoglycan layer. mdpi.com This AG layer, in turn, serves as the anchor for the outer layer of mycolic acids, which form a waxy, hydrophobic barrier that protects the bacterium from hydrophilic drugs, oxidative stress, and the host immune response. nih.govoup.com

Therefore, the utilization of decaprenyl phosphate is inextricably linked to Mtb's virulence:

Structural Integrity: The synthesis of the AG and LAM, which depends entirely on decaprenyl phosphate as a carrier, is essential for the structural integrity of the entire cell wall. nih.govcapes.gov.br

Permeability Barrier: By enabling the construction of the mAGP complex, decaprenyl phosphate is indirectly responsible for the low permeability of the mycobacterial cell envelope, a primary factor in its intrinsic resistance to many antibiotics. nih.gov

Host Interaction: LAM, synthesized using a decaprenyl phosphate carrier, is a key modulator of the host immune response, helping the pathogen to survive within macrophages. nih.gov

This specialized reliance makes the decaprenyl phosphate biosynthetic pathway a highly attractive target for novel anti-tubercular drugs. The enzymes responsible for producing decaprenyl phosphate, such as the Z-prenyl diphosphate (B83284) synthases (e.g., Rv2361c in Mtb) and the transferases that utilize it (e.g., DprE1), are essential for the bacterium's viability. nih.govnih.govpreprints.org Inhibiting these enzymes would disrupt the supply of this critical lipid carrier, thereby halting cell wall construction and compromising the pathogen's ability to survive and cause disease. capes.gov.brnih.gov

Advanced Methodologies for Decaprenol Phosphate Research

In Vitro Reconstitution of Decaprenol (B3143045) Phosphate (B84403) Biosynthetic and Glycosyl Transfer Pathways

The study of decaprenol phosphate-dependent pathways is significantly advanced by in vitro reconstitution, a technique where cellular processes are recreated outside of a living organism using purified or partially purified components. This approach allows for the detailed examination of individual enzymatic reactions in a controlled environment, free from the complexity of the cellular milieu.

A primary step in many of these pathways is the synthesis of decaprenyl-phosphate derivatives. For instance, the enzyme 5-phospho-α-D-ribose-1-diphosphate:decaprenyl-phosphate 5-phosphoribosyltransferase (DPPR synthase), encoded by the Rv3806c gene in M. tuberculosis, catalyzes the first committed step in the synthesis of decaprenylphosphoryl-D-arabinose (DPA), the donor of arabinofuranosyl residues for the mycobacterial cell wall. nih.govresearchgate.net Researchers have successfully expressed the gene for this enzyme in Escherichia coli, a common host for protein production. nih.govresearchgate.net Membranes isolated from these engineered E. coli strains were shown to actively synthesize decaprenylphosphoryl-5-phosphoribose (DPPR) when supplied with the substrates decaprenyl phosphate and phosphoribose diphosphate (B83284) (pRpp), demonstrating functional reconstitution of this key biosynthetic step. nih.gov More recent studies have utilized purified Rv3806c reconstituted into nanodiscs to perform cell-free activity assays with radiolabeled substrates, providing precise kinetic and mechanistic data. nih.gov

Similarly, glycosyl transfer pathways that use this compound-linked sugars have been successfully reconstituted. In Corynebacterium glutamicum, a model organism for M. tuberculosis, in vitro assays using cell membrane preparations have been pivotal. nih.gov Studies on a C. glutamicum mutant lacking the ubiA gene (Cg-ubiA), which is involved in DPA synthesis, showed a complete loss of arabinofuranosyltransferase activity when supplied with the precursor p[14C]Rpp. nih.gov Crucially, this activity could be fully restored by the addition of exogenous, purified decaprenylmonophosphoryl-D-[14C]arabinose (DP[14C]A). nih.gov This finding not only confirms the function of the downstream arabinofuranosyltransferases but also validates the reconstitution approach for dissecting multi-enzyme pathways.

These reconstitution systems are powerful tools for:

Confirming the function of specific genes and enzymes.

Determining substrate specificity and enzyme kinetics.

Screening for potential inhibitors of the pathway, which could serve as novel drug candidates.

| Enzyme/Pathway | Organism | Reconstitution System | Key Finding | Reference |

|---|---|---|---|---|

| DPPR Synthase (Rv3806c) | Mycobacterium tuberculosis | Expressed in E. coli; activity measured in isolated membranes. | Confirmed the enzyme's function in converting pRpp and decaprenyl phosphate to DPPR. | nih.gov |

| Arabinofuranosyl- transferase | Corynebacterium glutamicum | Membranes from a ubiA-disrupted mutant. | Activity was restored by adding exogenous DP[14C]A, demonstrating dependence on this substrate. | nih.gov |

| DPPR Synthase (homologues) | Mycobacterium smegmatis, Corynebacterium glutamicum | Expressed in E. coli. | Confirmed that homologues from related species are active DPPR synthases. | researchgate.net |

| PRTase (Rv3806c) | Mycobacterium tuberculosis | Purified protein reconstituted in nanodiscs. | Enabled detailed structural and functional analysis of the enzyme through cell-free radiolabeled assays. | nih.gov |

Advanced Analytical Techniques for Isolation, Identification, and Quantification

The lipophilic nature and low cellular concentration of this compound and its derivatives demand highly sensitive and specific analytical methods for their study.

High-resolution mass spectrometry (HRMS) is indispensable for the structural elucidation of this compound-based molecules. It provides highly accurate mass measurements, enabling the determination of elemental compositions. When coupled with tandem mass spectrometry (MS/MS), it allows for controlled fragmentation of a parent ion, yielding structural information about its constituent parts, such as the sugar moiety, the phosphate group, and the lipid chain.

Modern ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. For example, ESI-MS operated in the negative ion mode has been used to identify and analyze derivatives like decaprenyl-1-monophosphorylrhamnose. researchgate.net MALDI-Time of Flight (TOF) MS has also been used to confirm the identity of related polyprenyl phosphates extracted from bacterial cells. researchgate.net These methods are crucial for verifying the products of in vitro reconstitution assays and for identifying novel intermediates in biosynthetic pathways. Two-dimensional ion chromatography coupled to ESI-HRMS represents a powerful platform for the specific analysis of phosphate-containing metabolites from complex samples. nih.gov

| Technique | Application | Reference |

|---|---|---|

| Electrospray Ionization Mass Spectrometry (ESI-MS) | Analysis of decaprenyl-phosphate-sugar derivatives. | researchgate.net |

| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) | Confirmation of the identity of purified polyprenyl phosphates. | researchgate.net |

| 2D Ion Chromatography ESI-Mass Spectrometry (2D-IC-ESI-MS) | Trace-level phosphate analysis and phosphorus speciation in complex samples. | nih.gov |

High-Performance Liquid Chromatography (HPLC) is the benchmark technique for the separation and quantification of this compound and its derivatives from lipid extracts. Due to the molecule's hydrophobicity, reversed-phase HPLC is typically used, where a nonpolar stationary phase is paired with a polar mobile phase.

A robust HPLC procedure has been developed for the quantification of the related undecaprenyl phosphate and its derivatives, which is adaptable for this compound. researchgate.net This method often involves:

Extraction of lipids from a known quantity of bacterial cells.

An optional chemical treatment (e.g., mild acid hydrolysis) to release the polyprenol from its sugar-linked forms for total pool measurement.

Separation on a C18 reversed-phase column using a gradient of methanol (B129727) and isopropanol (B130326) containing phosphoric acid. researchgate.net

Detection using UV absorbance or, for higher sensitivity and specificity, a coupled mass spectrometer or an evaporative light-scattering detector (ELSD).

This quantitative approach is vital for studying how the pool of this compound changes in response to genetic mutations or drug treatment, providing insights into the regulation and flux of cell wall biosynthetic pathways. researchgate.netbham.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for confirming the chemical structure of isolated compounds. For this compound, ³¹P NMR is particularly informative. huji.ac.il The phosphorus nucleus has a wide chemical shift range and is highly sensitive to its local electronic environment. huji.ac.ilresearchgate.net This allows researchers to unambiguously confirm the presence of the phosphate group and gain information about its esterification state (i.e., whether it is a monophosphate or pyrophosphate). ¹H NMR can also be used to confirm the structure of the polyisoprenoid chain and the attached sugar moieties. bibliotekanauki.pl Due to the relatively large amounts of pure sample required, NMR is typically used for the final structural confirmation of key intermediates that can be isolated in sufficient quantities, rather than for routine screening. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound and Derivatives

Genetic Engineering and Mutational Analysis in Model Organisms (Mycobacterium spp., Corynebacterium glutamicum)

The function of genes involved in this compound metabolism is most effectively studied in vivo using genetic engineering in relevant model organisms. Mycobacterium smegmatis (a non-pathogenic, fast-growing relative of M. tuberculosis) and Corynebacterium glutamicum are widely used for this purpose. bham.ac.ukoup.com

Many genes in the this compound and subsequent arabinogalactan (B145846) biosynthesis pathways are essential for bacterial viability. researchgate.netasm.org Attempting to create a simple gene knockout of an essential gene would be lethal to the organism, preventing further study. To circumvent this, researchers use conditional knockout or knockdown systems. numberanalytics.com These systems allow for gene expression to be switched off at a specific time, often by the addition of an inducing or repressing chemical. numberanalytics.comupenn.edu

A prominent example is the use of a tetracycline-repressible system (TET-PIP OFF) in M. tuberculosis. researchgate.net Researchers used this system to generate conditional knockdown mutants for nearly every gene in the decaprenyl-phospho-D-arabinofuranose (DPA) pathway. By removing the tetracycline (B611298) analog anhydrotetracycline (B590944) (ATc), the target gene's expression is silenced, and the effect on bacterial survival can be observed. These studies definitively confirmed that the enzymes DprE1, DprE2, UbiA (DPPR synthase), and PrsA are essential for the survival of M. tuberculosis. researchgate.net Such findings are critical as they validate these enzymes as high-priority targets for the development of new anti-tuberculosis drugs. nih.govresearchgate.netasm.org In contrast, the gene rv3807c, a putative phosphatase in the pathway, was found to be non-essential for survival under the tested conditions. researchgate.net

| Gene | Organism | Methodology | Finding | Reference |

|---|---|---|---|---|

| dprE1, dprE2, ubiA, prsA | Mycobacterium tuberculosis | Conditional Knockdown (TET-PIP OFF) | Essential for in vitro growth and survival. | researchgate.net |

| rv3807c | Mycobacterium tuberculosis | Conditional Knockdown (TET-PIP OFF) | Not essential for survival. | researchgate.net |

| dprE1 | Mycobacterium smegmatis | Gene disruption | Essential for viability. | asm.org |

| ubiA | Corynebacterium glutamicum | Gene disruption | Mutant is viable but shows severe growth defects and loss of arabinan (B1173331). | nih.govbham.ac.uk |

| emb | Corynebacterium glutamicum | Gene deletion and site-directed mutagenesis | Essential for complete arabinan synthesis; specific residues are critical for function. | oup.com |

Complementation and Overexpression Assays

Complementation and overexpression assays are fundamental genetic and molecular biology techniques used to elucidate the function of genes involved in the biosynthesis and utilization of this compound. These methods allow researchers to confirm gene function, identify enzymes in a biosynthetic pathway, and investigate the effects of increased protein levels on cellular metabolism.

Complementation Assays

Complementation assays are primarily used to confirm that a specific gene is responsible for a particular enzymatic step or phenotype. The principle involves introducing a functional copy of a gene into a mutant organism that lacks that gene or has a non-functional version of it. If the introduction of the functional gene restores the wild-type phenotype (e.g., restores the synthesis of a this compound-dependent structure), it provides strong evidence for the gene's function.

In the study of organisms like Corynebacterium glutamicum and Mycobacterium tuberculosis, complementation studies have been crucial for understanding the cell wall biosynthesis where this compound acts as a lipid carrier. asm.org For instance, when the gene lcpA was silenced in C. glutamicum, it resulted in growth defects and altered cell wall composition. asm.org These defects could be reversed by introducing a functional copy of the lcpA gene. asm.org Furthermore, researchers successfully performed cross-species complementation. Homologous genes from M. tuberculosis (e.g., Rv3267) were introduced into the deficient C. glutamicum strain, and restoration of the normal phenotype indicated a conserved function of these proteins in cell wall biogenesis across different species. asm.org Such studies have been instrumental in identifying essential enzymes that interact with this compound-linked intermediates. researchgate.net

| Host Organism | Deficient Strain | Complementing Gene/Protein | Observed Outcome | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | SilG-lcpA (lcpA-silenced strain) | LcpA variants | Full complementation of the phenotype, suggesting the N-terminal cytoplasmic part of the protein is not essential for function. | asm.org |

| Corynebacterium glutamicum | SilG-lcpA (lcpA-silenced strain) | Homologous LCP proteins from M. tuberculosis (Rv3267) and C. diphtheriae (CDC7B0634) | Successful complementation, revealing a conserved function of LCP proteins in these related species. | asm.org |

| Escherichia coli | ispA null mutant (defective in farnesyl diphosphate synthase) | ispA gene from E. coli | Restoration of growth rate and levels of isoprenoid quinones. | tandfonline.com |

Overexpression Assays

Overexpression assays involve artificially increasing the production of a specific protein, often by placing its gene under the control of a strong, inducible promoter in a suitable host organism like Escherichia coli. This technique is invaluable for several reasons: it can help overcome low natural abundance of a protein for purification and characterization, confirm the identity of a product synthesized by an enzyme, and study the effects of increased enzyme levels on a metabolic pathway.

A significant example is the characterization of the enzyme Rv2361c from M. tuberculosis, a key synthase in the decaprenyl diphosphate pathway. nih.gov Researchers overexpressed this enzyme in E. coli and observed a tenfold increase in the incorporation of [¹⁴C]isopentenyl diphosphate into butanol-extractable material in membrane fractions compared to wild-type E. coli. nih.gov This increased activity facilitated the purification of the enzyme and the definitive identification of its product as decaprenyl diphosphate through further analysis. nih.gov Similarly, the overexpression of the uppS gene in C. glutamicum was used to biochemically confirm its role in increasing decaprenyl phosphate synthesis. bham.ac.uk These assays are critical for confirming the function of enzymes that directly synthesize this compound or its immediate precursors. nih.govbham.ac.uk

| Overexpressed Gene/Enzyme | Host System | Key Findings | Significance | Reference |

|---|---|---|---|---|

| Rv2361c (Z-prenyl diphosphate synthase) | Escherichia coli | 10-fold increase in enzymatic activity in membranes; enabled purification and characterization of the enzyme. | Confirmed the enzyme's product is decaprenyl diphosphate, a direct precursor to this compound. | nih.gov |

| UppS (undecaprenyl pyrophosphate synthase) | Corynebacterium glutamicum | Biochemically confirmed an increase in decaprenyl phosphate synthesis. | Demonstrated the role of UppS in the decaprenyl phosphate synthesis pathway in C. glutamicum. | bham.ac.uk |

| ispB (octaprenyl diphosphate synthase) | E. coli ispA null mutant | Suppressed the slow growth phenotype and restored levels of isoprenoid quinones with octaprenyl side chains. | Showed that overexpression of a related synthase can compensate for a defect in a polyprenyl pathway, highlighting substrate flexibility. | tandfonline.com |

Decaprenol Phosphate As a Strategic Target in Antimicrobial Research

Rationale for Targeting Essential Decaprenol (B3143045) Phosphate-Dependent Cell Wall Biosynthesis

The bacterial cell wall is a vital structure that protects the organism from environmental stress and is essential for its survival. In many bacteria, particularly in the Corynebacterineae suborder, which includes the pathogen Mycobacterium tuberculosis, the cell wall is a complex structure composed of peptidoglycan, arabinogalactan (B145846), and mycolic acids. nih.gov The biosynthesis of these components relies on lipid carriers to transport hydrophilic sugar precursors across the hydrophobic cell membrane. While many bacteria utilize undecaprenyl phosphate (B84403) (C55-P) for this purpose, mycobacteria employ decaprenyl phosphate (C50-P). vulcanchem.comnih.gov

This distinction provides a therapeutic window, as targeting the unique decaprenyl phosphate-dependent pathways could lead to selective inhibition of mycobacterial growth with minimal effects on the host. vulcanchem.com The enzymes involved in the synthesis of decaprenyl phosphate and its subsequent use in building the arabinogalactan and lipoarabinomannan components of the cell wall are essential for bacterial viability. nih.gov Therefore, inhibiting these enzymes disrupts cell wall formation, leading to cell lysis and death. This makes the decaprenyl phosphate pathway a highly attractive target for novel antimicrobial drugs, especially in the face of rising antibiotic resistance. nih.gov

Development of Inhibitors Targeting Decaprenyl Diphosphate (B83284) Synthases

Decaprenyl diphosphate synthase (DPPS) is a key enzyme responsible for the synthesis of decaprenyl diphosphate, the precursor to decaprenyl phosphate. ontosight.ai This enzyme, encoded by the Rv2361c gene in M. tuberculosis, catalyzes the addition of isopentenyl diphosphate units to a farnesyl diphosphate primer. nih.gov Given its essential role, DPPS has become a significant target for inhibitor development.

Researchers have identified several classes of compounds that inhibit DPPS. Bisphosphonates, for instance, have shown inhibitory activity against this enzyme. acs.orgnih.gov Structural studies of M. tuberculosis DPPS have revealed a binding site for these inhibitors, providing a basis for the rational design of more potent and specific compounds. nih.govpdbj.org One study screened a library of compounds and identified redoxal, a dicarboxylic acid, as an inhibitor of M. tuberculosis DPPS. figshare.comnih.gov Redoxal also showed activity against undecaprenyl diphosphate synthase (UPPS), suggesting it may have a broader spectrum of action. figshare.comnih.gov The development of dual-target inhibitors, acting on both DPPS and other essential enzymes like tuberculosinol (B1264662) synthase, presents an intriguing strategy to combat virulence and cell wall biosynthesis simultaneously. nih.govnih.gov

Table 1: Inhibitors of Decaprenyl Diphosphate Synthase (DPPS)

| Inhibitor Class | Example Compound | Target Organism | Key Findings | Reference(s) |

|---|---|---|---|---|

| Bisphosphonates | BPH-640 | Mycobacterium tuberculosis | Binds to DPPS, providing a structural basis for inhibitor design. | acs.orgnih.govpdbj.org |

Strategies for Inhibiting Decaprenol Phosphate-Dependent Phosphoribosyltransferases (e.g., Rv3806c, UbiA)

The first committed step in the utilization of decaprenyl phosphate for arabinan (B1173331) synthesis is catalyzed by the enzyme decaprenyl-phosphate phosphoribosyltransferase, also known as DPPR synthase. researchgate.netoup.com In M. tuberculosis, this enzyme is encoded by the ubiA (Rv3806c) gene. string-db.orgstring-db.org UbiA transfers a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to decaprenyl phosphate, forming decaprenyl-phosphoribose (DPR). nih.govnih.gov The essentiality of UbiA for the viability of M. tuberculosis and the absence of a human homolog make it an excellent target for drug development. researchgate.netnih.gov

Mutations in the ubiA gene have been associated with resistance to ethambutol (B1671381), a first-line anti-tuberculosis drug, suggesting that this enzyme is under selective pressure in clinical settings. researchgate.netnih.gov This finding further validates UbiA as a critical target. Strategies to inhibit this enzyme are being actively pursued. Given that UbiA is a membrane-bound protein, inhibitor design must consider the challenges of targeting such proteins. The development of high-throughput screening assays to identify small molecule inhibitors of UbiA is a crucial step in this process. Furthermore, understanding the structural biology of UbiA will be instrumental in the rational design of potent and specific inhibitors. nih.gov

Exploration of Compounds Inhibiting this compound-Linked Glycosyltransferases (e.g., Arabinosyltransferases)

Following the synthesis of decaprenyl-phosphoarabinose (DPA), a series of arabinosyltransferases (EmbA, EmbB, and EmbC) utilize this arabinose donor to construct the arabinan domains of arabinogalactan and lipoarabinomannan (LAM). researchgate.netnih.govnih.gov These enzymes are the established targets of the widely used anti-tuberculosis drug, ethambutol (EMB). researchgate.netnih.govnih.gov Ethambutol inhibits the polymerization of arabinose, leading to the disruption of cell wall assembly. nih.gov

The success of ethambutol validates the therapeutic potential of targeting these this compound-linked glycosyltransferases. Research has focused on understanding the precise mechanism of ethambutol action and the basis of resistance. researchgate.netnih.govnih.gov Cryo-electron microscopy and X-ray crystal structures have provided insights into how ethambutol binds to the EmbB and EmbC enzymes. rcsb.org This structural information is invaluable for designing new inhibitors that can overcome existing resistance mechanisms. Beyond ethambutol analogs, efforts are underway to discover novel chemical scaffolds that inhibit these essential enzymes. For example, ligand-based drug design approaches have been used to screen for new arabinosyltransferase inhibitors. banglajol.info

Table 2: Key this compound-Dependent Glycosyltransferases and Their Inhibitors

| Enzyme | Function | Known Inhibitor(s) | Target Organism | Reference(s) |

|---|---|---|---|---|

| EmbA, EmbB | Arabinogalactan synthesis | Ethambutol | Mycobacterium tuberculosis | researchgate.netnih.govnih.gov |

Design and Evaluation of Novel Chemical Probes and Enzyme Modulators

To accelerate the discovery and characterization of inhibitors for this compound-dependent pathways, the development of novel chemical probes and enzyme modulators is essential. euroscholars.eu Activity-based protein profiling (ABPP) is a powerful technique that utilizes chemical probes to covalently label active enzymes in complex biological samples. euroscholars.eunih.gov These probes can be designed to be trifunctional, incorporating elements for target detection, isolation, and identification. nih.gov

For enzymes in the this compound pathway, chemical probes can be designed based on the structure of their substrates or known inhibitors. For example, probes with reactive groups like alkynes or alkenes can be synthesized to investigate the mechanism of enzymes like cytochrome P450s, which may be involved in related pathways. ucl.ac.uk The development of fluorescent or biotinylated probes for enzymes like DPPS, UbiA, and the arabinosyltransferases would enable high-throughput screening of compound libraries and facilitate the identification of new inhibitor scaffolds. nih.gov Furthermore, these probes are invaluable tools for studying enzyme function, localization, and regulation within the cell, providing a deeper understanding of the biology of these critical antimicrobial targets. chemicalprobes.orgnih.gov

Q & A

Basic Research Questions

Q. What experimental methods are used to detect and quantify decaprenol phosphate in bacterial membrane studies?

- Methodological Answer : Radiolabeling techniques with isotopes (e.g., ³H-galactose) are employed, followed by solvent extraction (e.g., butanol fractionation) and scintillation counting to measure lipid-incorporated radioactivity. Fluorescence-based assays using modified UDP-GlcNAc substrates (e.g., FITC-labeled derivatives) coupled with reverse-phase HPLC purification provide higher sensitivity and specificity . For quantification, standard curves are generated using spectrophotometric methods (e.g., vanadate-molybdate reagents) with statistical validation via linear regression and confidence interval calculations in tools like Excel .

Q. What is the biochemical role of this compound in bacterial O-antigen synthesis?

- Methodological Answer : this compound acts as a lipid carrier for glycosyltransferases, facilitating the transfer of GlcNAc-1-phosphate to growing polysaccharide chains. This role is validated through gene knockout studies (e.g., rfe mutants) that disrupt O-specific lipopolysaccharide (LPS) formation, observed via bacteriophage susceptibility assays and chromatographic analysis of lipid intermediates . Inhibitors like tunicamycin further confirm its involvement by blocking GlcNAc transfer .

Q. How can researchers analyze phosphate content in this compound-containing compounds?

- Methodological Answer : Phosphate analysis involves acid hydrolysis to release inorganic phosphate, followed by colorimetric detection using vanadate-molybdate reagents. Absorbance measurements are compared against a calibration curve of standard phosphate solutions. Statistical rigor is ensured by calculating averages, standard deviations, and 95% confidence intervals for replicate measurements .

Advanced Research Questions

Q. How can contradictory findings about this compound’s utility as a lipid acceptor in enzymatic assays be resolved?

- Methodological Answer : Contradictions (e.g., exogenous vs. endogenous lipid acceptor usage) are addressed by:

- Varying membrane protein concentrations to identify saturation points or inhibitory effects (e.g., linear vs. non-linear incorporation trends) .

- Conducting parallel assays with radiolabeled substrates and synthetic this compound to compare activity against endogenous unthis compound .

- Validating results with genetic mutants (e.g., rfe knockouts) and inhibitor studies (e.g., tunicamycin) to isolate pathway-specific effects .

Q. What novel methodologies exist for assaying enzymes that utilize this compound, such as WecA?

- Methodological Answer : Fluorescence-based assays using FITC- or dansyl-labeled UDP-GlcNAc derivatives enable real-time monitoring of WecA activity. These methods involve:

- Chemical synthesis of fluorescent substrates (e.g., UDP-GlcNAc-C6-FITC) and purification via reverse-phase HPLC .

- Validation against traditional radiolabeling techniques, with sensitivity enhancements achieved through NMR and mass spectrometry .

- Application in high-throughput screens for antimycobacterial inhibitors targeting this compound-dependent pathways .

Q. What challenges arise in replicating this compound-dependent enzymatic reactions across laboratories?

- Methodological Answer : Key challenges include:

- Variability in endogenous lipid acceptor concentrations across membrane preparations. Standardization involves normalizing membrane protein content (e.g., 50–600 µg range) and pre-treating membranes to deplete endogenous carriers .

- Substrate saturation at high protein concentrations, resolved by optimizing reaction kinetics and using kinetic modeling to adjust enzyme-to-substrate ratios .

- Confirming lipid intermediate identity through tandem LC-MS/MS or comparative chromatography with synthetic standards .

Q. How can researchers design experiments to distinguish this compound’s role in parallel biosynthetic pathways (e.g., peptidoglycan vs. arabinogalactan synthesis)?

- Methodological Answer : Experimental design strategies include:

- Using pathway-specific inhibitors (e.g., ethambutol for arabinogalactan synthesis) combined with radiolabeled precursors (e.g., ¹⁴C-glucose) to track flux into distinct polymers .

- Genetic complementation assays in knockout strains (e.g., Mycobacterium smegmatis mutants) to restore specific pathways .

- Subcellular fractionation to isolate membrane compartments enriched in target enzymes .

Methodological Best Practices

- Data Validation : Always include negative controls (e.g., enzyme-free reactions) and internal standards (e.g., synthetic this compound) to account for non-specific binding or background noise .

- Statistical Rigor : Use tools like Excel’s LINEST function for error propagation analysis and report confidence intervals for biological replicates .

- Reproducibility : Document membrane preparation protocols (e.g., centrifugation speeds, buffer compositions) and pre-analytical treatments (e.g., delipidation steps) in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.